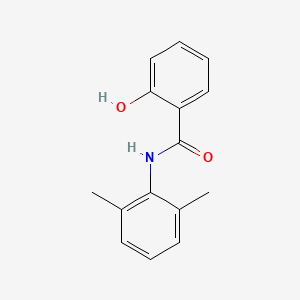

n-(2,6-Dimethylphenyl)-2-hydroxybenzamide

Description

Significance of the Benzamide (B126) Scaffold in Modern Chemical Research

The benzamide scaffold is a fundamental structural motif in medicinal chemistry, characterized by a benzene (B151609) ring attached to an amide group. This simple yet versatile framework is present in a vast number of biologically active compounds and approved pharmaceuticals. Current time information in Rush County, US. The amide bond is a critical feature in many pharmacologically active derivatives, which exhibit a wide array of activities including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. The utility of the benzamide scaffold lies in its ability to be readily functionalized; different substituents can be introduced, allowing for detailed structure-activity relationship (SAR) studies to optimize therapeutic properties.

The structural rigidity and defined geometry of the benzamide group enable it to participate in specific hydrogen bonding interactions with biological targets such as enzymes and receptors, making it a privileged structure in drug design. Its derivatives have been investigated for a multitude of therapeutic applications, from treating metabolic syndrome to developing new antibiotics targeting essential bacterial proteins like FtsZ. The adaptability of the benzamide core allows medicinal chemists to merge pharmacophores, creating multi-target compounds that can address complex diseases. This chemical tractability and proven track record in successful drugs underscore the enduring significance of the benzamide scaffold in contemporary chemical research.

Overview of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide within the Salicylamide (B354443) Class

This compound, identified by the CAS Number 67520-11-0, is a member of the salicylamide class of compounds. Salicylamides are derivatives of salicylic (B10762653) acid, featuring a 2-hydroxybenzamide core structure. This specific molecule is a substituted salicylamide, where the amide nitrogen is connected to a 2,6-dimethylphenyl group. The core structure consists of a hydroxyl group positioned ortho to the amide substituent on the benzene ring, a feature that is crucial for the biological activity of many compounds in this class.

Despite its availability from commercial suppliers, detailed research findings, including comprehensive biological activity studies and extensive characterization data for this compound, are notably scarce in publicly accessible scientific literature. Its parent compound, salicylamide, is a well-known non-prescription drug with analgesic and antipyretic properties. The properties of salicylamide are well-documented; it is a white crystalline powder that is sparingly soluble in water but more soluble in organic solvents like ethanol (B145695).

For this compound itself, physicochemical properties are largely based on computational predictions due to the lack of published experimental data. The table below presents a comparison of key properties for the parent compound, Salicylamide, and predicted values for a closely related isomer, N-(2,5-dimethylphenyl)-2-hydroxybenzamide, to provide context.

Interactive Data Table: Physicochemical Properties

| Property | Salicylamide (Experimental) | N-(2,5-dimethylphenyl)-2-hydroxybenzamide (Predicted) |

|---|---|---|

| Molecular Formula | C₇H₇NO₂ | C₁₅H₁₅NO₂ |

| Molecular Weight | 137.14 g/mol | 241.28 g/mol |

| XLogP3 | 1.3 | 3.7 |

| Hydrogen Bond Donors | 2 | 2 |

| Hydrogen Bond Acceptors | 2 | 2 |

| Melting Point | 140-144 °C | Not Available |

Note: Data for Salicylamide is from experimental sources. Data for N-(2,5-dimethylphenyl)-2-hydroxybenzamide is computationally predicted as a proxy due to the absence of a dedicated public data record for the 2,6-dimethylphenyl isomer.

Historical Context of Related Compound Classes in Preclinical Investigations

The study of salicylamides and their N-aryl derivatives, known as salicylanilides, has a rich history in preclinical research. Salicylanilides first gained prominence in the mid-20th century. Halogenated salicylanilides, in particular, were developed and have been used for decades in both veterinary and human medicine as potent anthelmintic agents to treat parasitic worm infections. Niclosamide (B1684120) is one of the most prominent examples from this class.

Beyond their established use against parasites, the diverse biological effects of salicylanilides have been a subject of ongoing investigation for many years. Preclinical studies have revealed a wide spectrum of potential therapeutic applications. Researchers have explored their antibacterial, antimycobacterial, and antifungal properties. More recently, there has been a significant surge in investigating the anticancer potential of this compound class.

The proposed mechanisms for the anticancer effects of salicylanilides are diverse and include the uncoupling of mitochondrial oxidative phosphorylation, the inhibition of key signaling pathways involved in cancer cell proliferation and survival (such as STAT3, Wnt/β-catenin, and mTORC1), and the inhibition of receptor tyrosine kinases. This history of repurposing and discovering new activities for an old class of compounds highlights the value of salicylanilide-based scaffolds in the search for new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-2-hydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-10-6-5-7-11(2)14(10)16-15(18)12-8-3-4-9-13(12)17/h3-9,17H,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVSZXUCOOWVOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90986905 | |

| Record name | N-(2,6-Dimethylphenyl)-2-hydroxybenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90986905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67520-11-0 | |

| Record name | 2',6'-Salicyloxylidide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2,6-Dimethylphenyl)-2-hydroxybenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90986905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Pathways for N-(2,6-Dimethylphenyl)-2-hydroxybenzamide

The synthesis of this compound, a member of the salicylamide (B354443) family, primarily relies on the formation of an amide bond between a salicylic (B10762653) acid moiety and an aniline (B41778) derivative.

The most direct and fundamental approach for synthesizing this compound is through the coupling of salicylic acid (2-hydroxybenzoic acid) with 2,6-dimethylaniline (B139824). This reaction involves the formation of an amide linkage between the carboxyl group of the salicylic acid and the amino group of the aniline.

Alternative pathways can also be employed, such as reacting an activated derivative of salicylic acid, like an acyl chloride (e.g., 2-hydroxybenzoyl chloride) or an ester (e.g., methyl salicylate), with 2,6-dimethylaniline. For instance, a method for preparing salicylamides involves reacting a C4 or higher alkyl ester of salicylic acid with an amine in alcohol, which can yield a pure product efficiently. google.com Another approach is the aminocarbonylation of aryl halides, which serves as a versatile method for creating amide bonds. researchgate.netucl.ac.uk

Direct condensation of a carboxylic acid and an amine to form an amide is often inefficient and requires high temperatures, which can be unsuitable for sensitive molecules. Therefore, coupling agents and catalysts are crucial for activating the carboxylic acid group, facilitating the reaction under milder conditions.

Common industrial and laboratory methods for amide bond formation utilize stoichiometric quantities of activating reagents. ucl.ac.uk These agents react with the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine.

Key Classes of Coupling Agents:

Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC) are widely used. ucl.ac.ukanalis.com.my They activate the carboxyl group to form an O-acylisourea intermediate.

Phosphonium and Uronium/Guanidinium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly effective but their use is less common in large-scale processes due to cost and waste generation. ucl.ac.uk

Acid Halide Formers: Thionyl chloride or oxalyl chloride can convert the carboxylic acid to a more reactive acyl chloride. ucl.ac.uk

Enzymatic Catalysts: Biocatalysts, including proteases and lipases, offer a green chemistry approach to amide bond formation. nih.govrsc.org These enzymes can catalyze the reaction, often in non-aqueous systems to shift the equilibrium towards synthesis. nih.govrsc.org

Lewis acids have also been explored as catalysts for direct amidation, promoting the dehydrative condensation between carboxylic acids and amines. ucl.ac.uk

To maximize the yield and purity of this compound, several reaction parameters must be carefully optimized. The choice of solvent, temperature, stoichiometry of reactants, and reaction time are all critical factors.

Studies on similar amidation reactions demonstrate the significant impact of these variables. For example, in the synthesis of N-(4-methoxyphenyl)cinnamamide, the optimal conditions were achieved using EDC.HCl as the coupling agent in anhydrous Tetrahydrofuran (THF) at 60°C with a specific molar ratio of reactants for 150 minutes, resulting in a 93.1% yield. analis.com.my The selection of the solvent is particularly important; reactions carried out at reflux temperature in ethanol (B145695) have shown significantly higher yields compared to other solvents like water, acetonitrile (B52724), or DMF. researchgate.net

Modern approaches even utilize autonomous systems with Bayesian optimization to explore a wide range of conditions (ligand, base, solvent) to fine-tune reaction parameters and achieve high yield and selectivity. chemrxiv.orgnih.gov

Table 1: Factors for Optimization in Salicylamide Synthesis

| Parameter | Influence on Reaction | Example Findings |

| Solvent | Affects solubility of reactants, reaction rate, and equilibrium position. | In one study, ethanol at reflux gave an 82% yield, whereas DMF and THF yielded only 30% and 15%, respectively. researchgate.net |

| Temperature | Controls the reaction rate; higher temperatures can increase speed but may also lead to side products or degradation. | An optimal temperature of 60°C was identified for a specific carbodiimide-catalyzed amidation. analis.com.my |

| Coupling Agent | The choice of agent determines the reaction mechanism and efficiency. | EDC.HCl was found to be an effective coupling reagent, simplifying the reaction process and purification. analis.com.my |

| Molar Ratio | The stoichiometry of the acid, amine, and coupling agent impacts conversion and minimizes unreacted starting materials. | A 1:1:1.5 molar ratio of acid:amine:EDC.HCl was determined to be optimal in a cinnamamide (B152044) synthesis. analis.com.my |

| Reaction Time | Sufficient time is needed for the reaction to reach completion, but prolonged times can lead to product degradation. | The highest yield (93.1%) was achieved after 150 minutes; longer times did not improve the outcome. analis.com.my |

Synthesis of Analogues and Derivatives of this compound

The core structure of this compound can be modified to create analogues and derivatives with potentially enhanced properties. This process, known as molecular modification, is a key strategy in medicinal chemistry. biomedres.usbiomedres.us

Structural modifications aim to alter the molecule's physical, chemical, and pharmacological properties by changing its interaction with biological targets. biomedres.usbiomedres.us For salicylamides, modifications can be made to either the salicylic acid ring or the N-phenyl ring.

Modification of the Salicyl Ring: Introducing substituents onto the salicylic acid portion can modulate activity. For example, halogenation or the addition of other functional groups can alter the electronic properties and binding capabilities of the molecule. The synthesis of 5-acetylsalicylamide (B129783) via a Friedel-Crafts acylation reaction is one such example of modifying the salicylamide core. google.com

Modification of the N-Aryl Group: Changes to the 2,6-dimethylphenyl group can influence steric and hydrophobic interactions.

Linker Modification: Inserting different chemical fragments between the salicylic and anilide parts of the molecule can create peptidomimetics. mdpi.com This has been shown to enhance the antimicrobial activity of salicylamides. mdpi.com

Derivatization of the Hydroxyl Group: The phenolic hydroxyl group can be converted into an ester or ether. For instance, reacting a salicylanilide (B1680751) with ethyl α-halogenated acid esters can produce ester derivatives, which can then be converted into hydrazides and subsequently hydrazones. researchgate.net

These structural-activity relationship (SAR) studies are crucial for optimizing the properties of a lead compound. nih.gov The salicylamide fragment itself is recognized as being critical for intermolecular contacts, including hydrogen bonding and aromatic interactions. nih.gov

Salicylamides, including this compound, can act as ligands to form coordination complexes with various metal ions. The phenolic hydroxyl group and the amide group provide potential donor atoms (oxygen and nitrogen) for chelation. These ligands typically act as bidentate, coordinating to a metal center through the deprotonated phenolic oxygen and the nitrogen atom of the azomethine group (in the case of Schiff base derivatives) or the amide oxygen. mdpi.comresearchgate.net

The synthesis of these metal complexes generally involves reacting the salicylamide ligand with a metal salt (e.g., chlorides or nitrates) in a suitable solvent, often ethanol. mdpi.comrecentscientific.comorientjchem.org The mixture is typically stirred and refluxed, leading to the precipitation of the metal complex. mdpi.comrecentscientific.com

A wide array of transition metals have been used to form complexes with salicylamide-type and related Schiff base ligands. mdpi.comresearchgate.net The resulting complexes often exhibit distinct geometries, such as octahedral or tetrahedral, depending on the metal ion and the stoichiometry of the ligands. mdpi.comnih.gov

Table 2: Examples of Metal Complexes with Salicylamide-Type Ligands

| Metal Ion | Ligand Type | Resulting Complex Formulation (Example) | Reference |

| Co(II) | N-salicylidene aniline (Schiff base) | [Co(L)(phen)(H₂O)₂]Cl₂·6H₂O | mdpi.com |

| Cu(II) | N-salicylidene aniline (Schiff base) | [Cu(L)(phen)(H₂O)₂]Cl₂ | mdpi.com |

| Y(III) | N-salicylidene aniline (Schiff base) | [Y(L)(phen)(H₂O)₂]Cl₃·5H₂O | mdpi.com |

| Zr(IV) | N-salicylidene aniline (Schiff base) | [ZrO(L)(phen)(H₂O)]Cl₂ | mdpi.com |

| Mn(II) | Schiff base from salicylaldehyde (B1680747) | M·L | researchgate.net |

| Ni(II) | Schiff base from p-hydroxybenzaldehyde | M:2L | orientjchem.org |

| Ti(IV) | N-Aryl-adamantylcarbamidate | Ar*N=C(Ad)–O–Ti(NMe₂)₃ | nih.gov |

Note: 'L' represents the primary salicylamide-type ligand, and 'phen' represents the secondary ligand 1,10-phenanthroline.

Formation of Related Schiff Base Derivatives

Schiff bases, characterized by the azomethine (-C=N-) functional group, are a significant class of compounds with diverse applications. The formation of Schiff bases from this compound would involve the reaction of the phenolic hydroxyl group, after conversion to an amino group or by indirect methods, with carbonyl compounds. While direct conversion of the hydroxyl to an amine is not a straightforward process, related salicylaldehyde derivatives are extensively used for Schiff base synthesis. These reactions typically involve the condensation of a primary amine with an aldehyde or ketone.

In a general approach, salicylaldehyde or its derivatives are condensed with various amines to yield Schiff bases. nih.govresearchgate.netmdpi.com For instance, the reaction of salicylaldehyde with amino acids has been reported to produce Schiff bases, often catalyzed by a base like sodium hydroxide. nih.gov Similarly, condensation of salicylaldehyde with ethylenediamine (B42938) is a common method to prepare tetradentate Schiff base ligands. sapub.org These established methods for salicylaldehydes provide a strong basis for developing synthetic routes to Schiff base derivatives of this compound, should the amide be modified to introduce a primary amine function ortho to the hydroxyl group.

One plausible, albeit indirect, route to a Schiff base derivative could involve the initial synthesis of a salicylaldehyde derivative bearing the N-(2,6-dimethylphenyl)amide moiety at a different position, followed by condensation with an appropriate amine. However, the inherent reactivity of the 2-hydroxybenzamide scaffold suggests other potential derivatizations. For instance, the synthesis of N-(3-bromophenyl)-2-hydroxy-benzamide and its subsequent reaction with chloroacetic acid ethyl ester, followed by condensation with hydrazine (B178648) and then a substituted benzaldehyde, yields a hydrazone, which is structurally related to Schiff bases. researchgate.net This highlights the potential for the derivatization of the phenolic hydroxyl group to introduce functionalities capable of forming Schiff base-like structures.

Table 1: Examples of Schiff Base Synthesis from Salicylaldehyde Derivatives

| Salicylaldehyde Derivative | Amine | Product Type | Reference |

| Salicylaldehyde | Ethylenediamine | Tetradentate Schiff Base Ligand | sapub.org |

| Substituted Salicylaldehydes | Amino Acids (e.g., Glycine, Alanine) | Amino Acid Schiff Bases | nih.gov |

| Salicylaldehyde | Various Aromatic and Aliphatic Amines | Schiff Bases | nih.govresearchgate.net |

This table presents examples of Schiff base formation from salicylaldehyde derivatives, which are analogous to the core structure of this compound.

Advanced Synthetic Techniques and Reaction Mechanism Studies

The synthesis of amides like this compound can be achieved through various modern synthetic methodologies that offer improvements in terms of efficiency, selectivity, and environmental impact. While specific advanced synthetic routes for this particular compound are not extensively detailed in the literature, general advanced amide synthesis techniques are well-established. These include catalytic amidation, the use of novel coupling reagents, and flow chemistry methods.

Mechanistic studies on the reactions of salicylamides are crucial for understanding their reactivity and for designing new synthetic transformations. For example, the iodination of salicylamide is a classic electrophilic aromatic substitution reaction where the hydroxyl and amide groups direct the position of the incoming electrophile. mdpi.com Such studies provide insights into the electronic properties of the aromatic ring and the directing effects of the substituents, which would be applicable to this compound.

Furthermore, the synthesis of heterocyclic compounds from salicylamide precursors often involves interesting reaction mechanisms. For instance, the cyclocondensation of ortho-hydroxybenzyl alcohol with alkynes and sulfonyl azides to form 2-sulfonyliminocoumarins is proposed to proceed through a [4+2] hetero-Diels-Alder reaction involving an in-situ generated ortho-quinone methide intermediate. mdpi.com This type of reactivity highlights the potential of the 2-hydroxybenzamide core to participate in cyclization reactions to form various heterocyclic systems.

While detailed mechanistic investigations specifically for this compound are scarce, studies on related systems provide valuable information. For example, kinetic and mechanistic studies of ligand exchange reactions involving Schiff base complexes of salicylaldehyde derivatives shed light on the coordination chemistry and reactivity of the azomethine linkage and the phenolic oxygen. scielo.org.za Such fundamental understanding is essential for the design of new catalysts and materials based on these scaffolds.

Advanced Structural Elucidation and Solid State Characterization

Advanced Spectroscopic Characterization

Spectroscopic methods are fundamental in determining the molecular structure and conformational behavior of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide. Techniques such as NMR, vibrational, and UV-Vis spectroscopy, along with mass spectrometry, provide complementary information to build a complete structural picture.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

High-resolution NMR spectroscopy is a powerful tool for elucidating the detailed solution-state conformation of this compound. The analysis of ¹H and ¹³C NMR spectra, including two-dimensional techniques like COSY, HSQC, and HMBC, allows for unambiguous assignment of all proton and carbon signals and provides insights into the molecule's spatial arrangement. nih.govscielo.br

The solution-state structure is significantly influenced by the rotational equilibrium around the amide bond (C-N) and the aryl-carbonyl bond. scielo.br A key structural feature is the formation of a strong intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) at the C-2 position of the benzoyl ring and the carbonyl oxygen of the amide group. This interaction restricts the conformational freedom of the molecule and can be confirmed by the chemical shift of the hydroxyl proton, which typically appears significantly downfield and shows little dependence on concentration. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from analogous structures and computational models. Actual values may vary depending on the solvent and experimental conditions.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

| Amide N-H | ~9.0 - 10.0 | - | Broad singlet, chemical shift is solvent-dependent. |

| Phenolic O-H | ~11.0 - 12.0 | - | Broad singlet, downfield shift indicates strong intramolecular H-bond. |

| Salicyl H-3 | ~7.9 - 8.1 | ~118 - 120 | Doublet of doublets. |

| Salicyl H-4 | ~7.0 - 7.2 | ~134 - 136 | Triplet of doublets. |

| Salicyl H-5 | ~7.4 - 7.6 | ~119 - 121 | Triplet of doublets. |

| Salicyl H-6 | ~6.9 - 7.1 | ~160 - 162 | Doublet of doublets. |

| Dimethylphenyl H-3', H-5' | ~7.1 - 7.3 | ~128 - 130 | Doublet. |

| Dimethylphenyl H-4' | ~7.0 - 7.2 | ~127 - 129 | Triplet. |

| Methyl C-CH₃ | ~2.1 - 2.3 | ~18 - 20 | Singlet, integrating to 6H. |

| Salicyl C-1 (C-CONH) | - | ~115 - 117 | Quarternary carbon. |

| Salicyl C-2 (C-OH) | - | ~160 - 162 | Quarternary carbon, deshielded by OH. |

| Carbonyl C=O | - | ~168 - 170 | Quarternary carbon, amide carbonyl. |

| Dimethylphenyl C-1' | - | ~135 - 137 | Quarternary carbon. |

| Dimethylphenyl C-2', C-6' | - | ~134 - 136 | Quarternary carbons. |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is essential for identifying functional groups and probing the conformational state through characteristic vibrational modes. farmaceut.orgresearchgate.net The spectra are dominated by vibrations of the amide linkage, the hydroxyl group, and the aromatic rings.

The intramolecular hydrogen bond between the phenolic -OH and the amide C=O has a profound effect on the vibrational frequencies. farmaceut.org The O-H stretching vibration is typically observed as a very broad and red-shifted band in the 3500–2500 cm⁻¹ region, which is a hallmark of strong hydrogen bonding. farmaceut.org The N-H stretching vibration usually appears as a sharp band around 3300 cm⁻¹.

The Amide I band, which is primarily due to the C=O stretching vibration, is found in the 1650-1680 cm⁻¹ region. Its exact position is sensitive to the strength of the hydrogen bond. The Amide II band, resulting from a combination of N-H in-plane bending and C-N stretching, occurs near 1520-1550 cm⁻¹. Analysis of these bands provides valuable information about the amide group's local environment and conformation. nih.gov

Table 2: Key Vibrational Frequencies for this compound Data inferred from related salicylamide (B354443) and N-aryl amide structures. farmaceut.orgresearchgate.netnih.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

| O-H Stretch | 3500 - 2500 (broad) | Phenolic hydroxyl group involved in strong intramolecular H-bonding. |

| N-H Stretch | ~3300 | Amide N-H group. |

| Aromatic C-H Stretch | 3100 - 3000 | Stretching vibrations of C-H bonds on the phenyl rings. |

| Aliphatic C-H Stretch | 2980 - 2850 | Stretching vibrations of methyl groups. |

| Amide I (C=O Stretch) | 1680 - 1650 | Carbonyl stretching, position influenced by H-bonding. |

| C=C Aromatic Stretch | 1600 - 1450 | Phenyl ring skeletal vibrations. |

| Amide II (N-H Bend, C-N Stretch) | 1550 - 1520 | Coupled vibration of the amide group. |

UV-Vis Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are related to its chromophores. This compound possesses two main chromophoric systems: the 2,6-dimethylphenyl moiety and the 2-hydroxybenzoyl moiety.

The UV-Vis spectrum is expected to exhibit strong absorption bands in the ultraviolet region, typically between 200 and 400 nm. These absorptions arise from π→π* electronic transitions within the delocalized systems of the aromatic rings and the carbonyl group. Weaker n→π* transitions, originating from the non-bonding electrons on the nitrogen and oxygen atoms of the amide and hydroxyl groups, may also be observed, often as shoulders on the more intense π→π* bands. The steric hindrance between the two rings, which leads to a non-planar conformation, can affect the extent of electronic conjugation and thus influence the position (λmax) and intensity of the absorption bands.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is used to confirm the molecular weight and investigate the fragmentation pathways of the molecule, which helps in structural confirmation. The molecular formula of this compound is C₁₅H₁₅NO₂, corresponding to a monoisotopic mass of approximately 241.11 Da. nih.govnih.gov

Under electron ionization (EI) conditions, the primary fragmentation pathway is the cleavage of the amide bond, which is the most labile bond in the structure. This α-cleavage results in the formation of several characteristic fragment ions.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula | Notes |

| 241 | [M]⁺ | [C₁₅H₁₅NO₂]⁺ | Molecular ion peak. |

| 121 | [C₇H₅O₂]⁺ | Salicyloyl cation | Formed by cleavage of the amide C-N bond. This is a very characteristic fragment for salicylamides. nist.gov |

| 120 | [C₈H₈N]⁺ | 2,6-dimethylphenyl isocyanate radical cation | Formed by cleavage of the amide C-N bond with hydrogen rearrangement. |

| 93 | [C₇H₅O]⁺ | [C₇H₅O₂ - CO]⁺ | Loss of carbon monoxide from the salicyloyl cation. |

Thermal Behavior and Stability Studies (Mechanistic Degradation)

The thermal behavior and stability of this compound are critical parameters for its handling, storage, and processing. As a crystalline solid, it is expected to be relatively stable at ambient temperatures. The melting point of related compounds, such as 2-chloro-N-(2,6-dimethylphenyl)acetamide, is in the range of 143-150°C, suggesting significant thermal stability due to strong intermolecular forces like hydrogen bonding and van der Waals interactions in the crystal lattice. thermofisher.com

Thermal degradation studies, typically performed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), would reveal the onset temperature of decomposition and any phase transitions. For aromatic amides, thermal decomposition generally occurs at temperatures significantly above the melting point.

The mechanistic degradation pathway would likely involve the initial cleavage of the weakest bond, the amide C-N bond, similar to the fragmentation observed in mass spectrometry. At elevated temperatures, this could lead to the formation of 2,6-dimethylaniline (B139824) and salicylic (B10762653) acid derivatives, which could then undergo further decomposition, such as decarboxylation of the salicylic acid moiety. A comprehensive understanding of the degradation mechanism would require advanced analytical techniques, such as TGA coupled with mass spectrometry (TGA-MS) or FT-IR, to identify the gaseous products evolved during decomposition.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties such as optimized geometry, vibrational frequencies, and electronic characteristics with a high degree of accuracy.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional conformation of a molecule, corresponding to a minimum on the potential energy surface. For N-(2,6-Dimethylphenyl)-2-hydroxybenzamide, DFT calculations would typically be performed using a functional like B3LYP combined with a basis set such as 6-31G(d,p).

The electronic structure analysis involves examining the distribution of electron density and electrostatic potential. The presence of electronegative oxygen and nitrogen atoms results in a non-uniform charge distribution, creating regions of positive and negative electrostatic potential. These sites are crucial for understanding intermolecular interactions and potential binding behavior.

Table 1: Predicted Geometric Parameters for this compound (Based on Analogous Structures) Note: These are representative values based on DFT calculations of similar benzanilide structures. Actual values may vary.

| Parameter | Predicted Value |

| C=O Bond Length | ~1.24 Å |

| C-N (amide) Bond Length | ~1.35 Å |

| O-H Bond Length | ~0.97 Å |

| Dihedral Angle (Hydroxy-phenyl ring // Amide plane) | ~10-20° |

| Dihedral Angle (Amide plane // Dimethylphenyl ring) | ~60-70° |

Prediction of Vibrational Frequencies and Spectroscopic Properties

DFT calculations are routinely used to predict the vibrational spectra (infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies corresponding to specific molecular motions (stretching, bending, twisting) can be obtained. These theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, allowing for direct comparison with experimental spectra researchgate.net.

For this compound, key vibrational modes would include:

O-H stretching: A broad band, typically around 3200-3400 cm⁻¹, influenced by intramolecular hydrogen bonding.

N-H stretching: A sharp peak around 3300-3500 cm⁻¹.

C=O stretching (Amide I band): A strong absorption expected in the 1640-1680 cm⁻¹ region. The exact position is sensitive to hydrogen bonding researchgate.net.

N-H bending (Amide II band): Located near 1550 cm⁻¹.

Aromatic C-H stretching: Occurring above 3000 cm⁻¹.

Table 2: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | Hydroxyl (-OH) | 3200 - 3400 |

| N-H Stretch | Amide (-NH) | 3300 - 3500 |

| C-H Stretch | Aromatic | 3000 - 3100 |

| C=O Stretch | Carbonyl (Amide I) | 1640 - 1680 |

| N-H Bend | Amide (Amide II) | 1520 - 1570 |

Analysis of Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties nih.gov. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor nih.gov. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity nih.gov.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO nih.gov. Conversely, a small gap indicates a molecule is more polarizable and prone to chemical reactions nih.gov. For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-hydroxyphenyl ring, while the LUMO may be distributed across the amide linkage and the dimethylphenyl ring.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, and chemical hardness. These parameters provide a quantitative basis for predicting how the molecule will interact with other chemical species, including electrophiles and nucleophiles researchgate.net.

Table 3: Representative Reactivity Descriptors (Calculated via DFT) Note: Values are illustrative for this class of compounds.

| Descriptor | Formula | Typical Value (eV) |

| HOMO Energy | EHOMO | -6.0 to -6.5 |

| LUMO Energy | ELUMO | -1.5 to -2.0 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 - 5.0 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.0 - 2.5 |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.75 - 4.25 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide detailed information on conformational dynamics, stability, and intermolecular interactions.

Conformational Dynamics and Stability in Solution

While DFT provides insight into the static, minimum-energy structure of a molecule, MD simulations reveal its dynamic behavior in a realistic environment, such as in a solvent like water or ethanol (B145695). An MD simulation would track the trajectory of this compound over nanoseconds or longer, showing how it flexes, rotates, and interacts with solvent molecules dovepress.com.

Key insights from such simulations include:

Conformational Flexibility: Identifying the range of accessible conformations and the energetic barriers between them. The rotation around the amide C-N bond and the phenyl-amide bonds would be of particular interest.

Stability of Hydrogen Bonds: Assessing the stability and lifetime of the intramolecular O-H···O=C hydrogen bond in the presence of competing solvent molecules.

Solvation Effects: Understanding how the solvent shell is structured around the molecule and how it influences the molecule's preferred shape and dynamics.

Analysis of the simulation trajectory can be performed using metrics like Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule dovepress.com.

Ligand-Target Binding Dynamics (Preclinical)

In a preclinical context, MD simulations are instrumental for studying the interaction between a potential drug molecule (ligand) and its biological target, typically a protein. If this compound were being investigated as an inhibitor of a specific enzyme, MD simulations could model the dynamics of the ligand-protein complex.

The process would involve:

Docking: Initially placing the ligand into the protein's active site using a molecular docking program.

MD Simulation: Running a simulation of the entire ligand-protein complex, usually solvated in a water box with ions to mimic physiological conditions.

These simulations can predict:

Binding Stability: Whether the ligand remains stably bound in the active site over time.

Key Interactions: Identifying the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the binding.

Conformational Changes: Observing if the protein or ligand changes conformation upon binding, which is a common phenomenon known as "induced fit."

This detailed dynamic information is invaluable for understanding the mechanism of action and for guiding the optimization of the ligand's structure to improve binding affinity and selectivity.

Molecular Docking and Ligand-Based Design

Molecular docking and other ligand-based design strategies are pivotal in understanding how this compound may interact with biological macromolecules and in the discovery of new bioactive compounds.

Prediction of Binding Modes with Biological Macromolecules

Molecular docking simulations are instrumental in predicting the preferred orientation and conformation of a ligand when it binds to a receptor's active site. For this compound, which possesses key functional groups such as a hydroxyl group, an amide linkage, and two phenyl rings, these simulations can elucidate potential binding modes.

Studies on structurally related salicylanilide (B1680751) derivatives have demonstrated their ability to act as potent and selective antagonists for various receptors, such as the P2X1 receptor. nih.gov Molecular modeling in these studies suggested that the salicylanilide core binds to an extracellular site on the receptor. nih.gov The binding is often characterized by a network of interactions, including hydrogen bonds formed by the phenolic hydroxyl and amide groups, as well as hydrophobic interactions involving the aromatic rings.

In a typical docking study of a compound like this compound, the molecule would be placed into the binding site of a target protein. The software then explores various conformational and orientational possibilities, scoring them based on a force field that calculates the binding energy. For instance, in a study of N-(2,6-dimethylphenyl)-1-piperazineacetamide, a related compound featuring the same N-substituted phenyl group, molecular docking was used to investigate its binding to proteins associated with SARS-CoV-2. The interactions predicted by such studies are crucial for understanding the molecular basis of a compound's biological activity.

Table 1: Potential Intermolecular Interactions of this compound in a Protein Binding Site

| Interaction Type | Functional Group of Ligand | Potential Interacting Amino Acid Residues |

| Hydrogen Bond Donor | Phenolic Hydroxyl, Amide N-H | Aspartate, Glutamate (B1630785), Serine, Threonine |

| Hydrogen Bond Acceptor | Carbonyl Oxygen, Hydroxyl Oxygen | Arginine, Lysine, Histidine, Serine |

| Hydrophobic Interactions | 2,6-Dimethylphenyl Ring, Benzoyl Ring | Leucine, Isoleucine, Valine, Phenylalanine |

| π-π Stacking | Aromatic Rings | Phenylalanine, Tyrosine, Tryptophan, Histidine |

Virtual Screening and Hit Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This compound and its analogs are often included in such virtual libraries.

The process can be either structure-based or ligand-based. In structure-based virtual screening, a library of compounds is docked into the three-dimensional structure of a target protein, and the binding energies are calculated to rank the compounds. In ligand-based virtual screening, a known active molecule is used as a template to find other molecules in the library with similar properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Derivation of Predictive Models for Biological Activity

QSAR models are developed by correlating the variation in the biological activity of a set of compounds with the variation in their molecular descriptors. For classes of compounds like benzanilides and salicylamides, QSAR models have been successfully developed to predict activities such as antimicrobial and anticancer effects. nih.govmdpi.com

For example, a QSAR study on N-phenylbenzamides as antimicrobial agents revealed that the biological activity is significantly influenced by descriptors such as molecular weight, total energy, and the electrophilicity index. nih.gov Such models are typically expressed as a linear or non-linear equation:

Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

The predictive power of a QSAR model is assessed using statistical parameters like the correlation coefficient (R²), which indicates how well the model fits the data, and the cross-validated correlation coefficient (Q²), which measures the model's predictive ability. For a series of salicylamide (B354443) derivatives, a robust QSAR model was established for their antitubercular activity, demonstrating the utility of this approach for this class of compounds. nih.gov

Application of Geometrical and Electronic Descriptors

The predictive power of a QSAR model is highly dependent on the choice of molecular descriptors. These descriptors quantify various aspects of a molecule's structure and properties.

Geometrical Descriptors: These descriptors relate to the three-dimensional structure of the molecule and include parameters such as:

Molecular Volume and Surface Area: These can influence how a molecule fits into a binding site.

Shape Indices: These quantify the shape of the molecule.

Steric Parameters (e.g., Taft's Es): These account for the steric hindrance caused by different substituent groups. In a study of N-phenylbenzamides, steric effects were found to be important for activity against Gram-negative bacteria. nih.gov

Electronic Descriptors: These descriptors are derived from the electronic structure of the molecule and are crucial for describing its reactivity and interaction with polar environments. They are often calculated using quantum mechanical methods. Important electronic descriptors include:

Atomic Charges: These can indicate sites for electrostatic interactions.

Energies of Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons.

Electrophilicity Index: This descriptor was found to be significant in a QSAR model for the anti-Gram-positive activity of N-phenylbenzamides, suggesting the importance of electrostatic interactions. nih.gov

Table 2: Examples of Geometrical and Electronic Descriptors Used in QSAR Studies of Related Compounds

| Descriptor Type | Descriptor Name | Relevance to Biological Activity |

| Geometrical | Molar Refractivity (MR) | Relates to both volume and polarizability, influencing binding. |

| Geometrical | Steric Hindrance | Can positively or negatively impact binding depending on the target. |

| Electronic | LogP | Describes the hydrophobicity of the molecule, crucial for membrane permeation and hydrophobic interactions. |

| Electronic | Electrophilicity Index | Indicates the capacity of a molecule to accept electrons, important for covalent and non-covalent interactions. |

| Electronic | HOMO/LUMO Energies | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. |

Excited-State Investigations (TD-DFT)

Time-dependent density functional theory (TD-DFT) is a quantum mechanical method used to study the electronic excited states of molecules. For a molecule like this compound, which possesses a chromophore and an intramolecular hydrogen bond, TD-DFT can provide valuable insights into its photophysical and photochemical properties.

A key process that can be investigated using TD-DFT in salicylanilides is Excited-State Intramolecular Proton Transfer (ESIPT). In the ground state, an intramolecular hydrogen bond exists between the phenolic hydroxyl group and the carbonyl oxygen. Upon photoexcitation, the acidity of the hydroxyl group and the basicity of the carbonyl oxygen can increase, leading to the transfer of the proton from the hydroxyl group to the carbonyl oxygen. This creates an excited-state keto-tautomer, which can then relax to the ground state via fluorescence, often with a large Stokes shift.

TD-DFT calculations can be used to:

Predict the electronic absorption spectrum: By calculating the vertical excitation energies and oscillator strengths from the ground state to various excited states.

Characterize the nature of the excited states: Determining whether they are localized excitations, charge-transfer states, or have other characteristics.

Map the potential energy surfaces of the ground and excited states: This allows for the investigation of the reaction pathway for ESIPT, including the determination of energy barriers.

Studies on related molecules like N-salicylidene-o-aminophenol have utilized TD-DFT to elucidate the dynamics of the ESIPT process, showing that the intramolecular proton transfer is a highly favorable process in the excited state. nih.gov Similarly, investigations on 2-(2'-hydroxyphenyl)benzimidazole have used TD-DFT to understand the excited-state reaction mechanisms. nih.gov For this compound, TD-DFT calculations would be expected to reveal a similar low-barrier pathway for ESIPT, which would be a dominant feature of its excited-state dynamics.

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms

The hallmark of 2-hydroxybenzamide derivatives is the presence of an intramolecular hydrogen bond between the phenolic hydroxyl group (proton donor) and the carbonyl oxygen of the amide group (proton acceptor). Upon absorption of light, the molecule is promoted to an excited electronic state, initiating a series of ultrafast events governed by the ESIPT mechanism. Computational studies, primarily employing Density Functional Theory (DFT) for ground-state properties and Time-Dependent DFT (TD-DFT) for excited-state phenomena, have been pivotal in mapping out this process.

The ESIPT process is a four-level photochemical cycle involving the enol (E) and keto (K) tautomeric forms of the molecule.

Absorption (E → E): The stable ground-state enol form absorbs a photon, transitioning to the excited enol state (E).

ESIPT (E* → K): In the excited state, the acidity of the phenolic proton and the basicity of the carbonyl oxygen increase significantly. This drives an ultrafast, often barrierless, transfer of the proton along the hydrogen bond, forming the excited keto tautomer (K).

Fluorescence (K* → K): The excited keto form relaxes to its ground state via fluorescence, typically emitting light at a longer wavelength (a large Stokes shift) compared to the initial absorption. This is responsible for the characteristic dual fluorescence observed in many salicylanilide derivatives.

Back Proton Transfer (K → E): The keto tautomer in the ground state is generally unstable and rapidly reverts to the more stable enol form, completing the cycle.

Theoretical calculations have demonstrated that the intramolecular hydrogen bond is significantly strengthened in the S1 (first singlet excited) state. This is evidenced by a calculated shortening of the H...O distance and a lengthening of the O-H covalent bond upon excitation, which facilitates the proton transfer. Potential energy surface (PES) calculations along the proton transfer coordinate typically show a very low or non-existent energy barrier in the excited state, confirming the ultrafast nature of the ESIPT reaction. In contrast, the ground state PES exhibits a significant barrier, preventing proton transfer.

Table 1: Representative Calculated Changes in Hydrogen Bond Geometry Upon S0 → S1 Excitation for Salicylanilide-type Molecules

| Parameter | Ground State (S0) | Excited State (S1) | Change Upon Excitation |

| O-H bond length | ~0.98 Å | >1.00 Å | Elongation |

| H···O=C bond length | ~1.80 Å | <1.70 Å | Shortening |

| O-H···O angle | ~145° | ~150° | Increase (more linear) |

Note: The values presented are typical approximations based on DFT calculations for salicylanilide systems and serve to illustrate the general trend of hydrogen bond strengthening in the excited state.

Intramolecular Charge-Transfer (ICT) Processes

In conjunction with ESIPT, Intramolecular Charge-Transfer (ICT) processes can play a significant role in the excited-state dynamics of salicylanilides. An ICT state is formed when electronic excitation leads to a significant redistribution of electron density, effectively moving charge from an electron-donating part of the molecule to an electron-accepting part. In this compound, the 2-hydroxybenzoyl moiety can act as the electron acceptor, while the 2,6-dimethylphenyl group can be involved as the donor.

The interplay between ESIPT and ICT is complex and can be competitive. The formation of an ICT state can sometimes precede, follow, or even suppress the ESIPT process. The relative stability and accessibility of ESIPT (keto) and ICT states are highly sensitive to factors like solvent polarity and molecular conformation.

Computational studies have explored the nature of these ICT states. For some salicylanilide derivatives, a specific type of ICT state known as a Twisted Intramolecular Charge Transfer (TICT) state has been proposed. A TICT state is characterized by a perpendicular arrangement of the electron donor and acceptor moieties, a conformation that is stabilized in polar solvents. The formation of a TICT state often leads to a highly polar excited species that can be quenched or exhibit distinct, solvent-dependent fluorescence.

Theoretical modeling helps to distinguish between the different potential excited states. Calculations of molecular orbitals, Mulliken charge distributions, and dipole moments for the ground, excited enol, excited keto, and potential ICT states can reveal the extent of charge transfer. For instance, a significant increase in the calculated dipole moment upon excitation is a strong indicator of an ICT state. The choice of computational method is crucial; studies have shown that for systems with significant charge transfer, hybrid DFT functionals that include a portion of Hartree-Fock exchange energy are more suitable for accurately predicting emission energies compared to pure functionals.

Table 2: Comparison of Theoretical Approaches for Studying ESIPT and ICT States

| Phenomenon | Key Characteristics | Preferred Computational Method | Calculated Parameters |

| ESIPT | Proton translocation, formation of keto tautomer, minor charge transfer. | TD-DFT with pure functionals (e.g., BLYP, OLYP). | Potential energy surfaces, vibrational frequencies (O-H stretch), bond lengths/angles of H-bond. |

| ICT/TICT | Significant electron density redistribution, large change in dipole moment, potential twisting motion. | TD-DFT with hybrid functionals (e.g., B3LYP, mPW1B95). | Dipole moments, frontier molecular orbital (HOMO/LUMO) analysis, atomic charges, torsional potential energy surfaces. |

For this compound specifically, the bulky methyl groups on the aniline (B41778) ring create significant steric hindrance. This steric constraint likely influences the torsional angle between the benzoyl and phenyl rings, which in turn would affect the efficiency of any potential TICT state formation, possibly favoring the ESIPT pathway as the primary deactivation channel.

Molecular Mechanisms of Action and Preclinical Biological Target Interactions

Enzyme Inhibition Studies (Excluding Clinical Outcomes)

Research into the enzymatic interactions of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide and its analogs has revealed a notable profile of inhibitory activity against several key enzymes. These studies provide a foundational understanding of the compound's potential biological effects.

Histone Deacetylase (HDAC) Inhibition Profile

This compound belongs to a class of compounds known as histone deacetylase (HDAC) inhibitors. HDACs are a family of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins. The inhibition of these enzymes can lead to the accumulation of acetylated proteins, which in turn can modulate various cellular processes.

A significant aspect of the preclinical evaluation of HDAC inhibitors is their selectivity for different HDAC isoforms. There are 18 known human HDAC isoforms, grouped into four classes. nih.gov Non-selective or pan-HDAC inhibitors target multiple isoforms, which can lead to a broad range of biological effects and potential off-target toxicities. nih.gov In contrast, isoform-selective inhibitors are designed to target specific HDACs, potentially offering a more favorable risk-benefit profile. nih.govnih.gov

Derivatives of 4-(aminomethyl)-N-hydroxybenzamide, a structurally related scaffold, have demonstrated potent and selective inhibition of HDAC6. researchgate.net The selectivity for HDAC6 over other isoforms is thought to be due to the wider active site channel of HDAC6, which can better accommodate the specific structural features of these inhibitors. researchgate.net For instance, certain tetrazole-based HDAC6 inhibitors show a clear preference for HDAC6, with a co-crystal structure revealing that a bifurcated capping group interacts with the L1 and L2 loop pockets flanking the active site, contributing to its selectivity. nih.gov Similarly, some N-hydroxy-3-sulfamoylbenzamide-based compounds have been found to be potent and selective inhibitors of HDAC8, exhibiting significant selectivity over HDAC2 and HDAC6. researchgate.net

Table 1: Example of HDAC Isoform Selectivity for a Related Inhibitor (Compound 6l)

| HDAC Isoform | IC50 (µM) | Selectivity Index (vs. HDAC1) |

|---|---|---|

| HDAC1 | >10 | - |

| HDAC6 | 0.03 | >333 |

Data adapted from studies on related HDAC6 inhibitors. nih.gov

The p53 tumor suppressor protein is a critical regulator of cell cycle and apoptosis, and its activity is tightly controlled by the murine double minute 2 (MDM2) protein. nih.gov MDM2 acts as an E3 ubiquitin ligase, targeting p53 for degradation. nih.gov The expression of the MDM2 gene is, in turn, transcriptionally activated by p53, forming a negative feedback loop. nih.gov

It has been reported that MDM2 can also regulate p53 levels by inhibiting the translation of p53 mRNA through its interaction with ribosomal protein L26. nih.gov L26 normally binds to p53 mRNA and enhances its translation. nih.gov By promoting the degradation of L26 and interfering with its binding to p53 mRNA, MDM2 reduces the synthesis of the p53 protein. nih.gov Inhibition of HDACs can indirectly influence this pathway. For example, HDAC inhibitors can lead to the acetylation and activation of p53, potentially overcoming the negative regulation by MDM2. While direct studies on this compound's effect on the MDM2-p53 pathway are limited, the general mechanism of HDAC inhibitors suggests a potential for such modulation.

A key substrate of HDAC6 is α-tubulin, a major component of microtubules. researchgate.net Inhibition of HDAC6 leads to the hyperacetylation of α-tubulin, which is a well-established biomarker for HDAC6 inhibition in a cellular context. nih.gov Studies on selective HDAC6 inhibitors have shown that treatment of cells with these compounds results in a significant increase in the acetylation of α-tubulin without affecting the acetylation status of histone H3, a marker for class I HDAC inhibition. nih.gov This selective induction of tubulin acetylation confirms the specific targeting of HDAC6 in a cellular environment. nih.gov

Cyclooxygenase (COX) Enzyme Modulation

Cyclooxygenase (COX) is a key enzyme in the conversion of arachidonic acid to prostaglandins (B1171923) and is involved in inflammation and pain. nih.gov There are two main isoforms, COX-1, which is constitutively expressed in many tissues, and COX-2, which is inducible at sites of inflammation. nih.govnih.gov While specific studies on the direct modulation of COX enzymes by this compound are not prevalent in the reviewed literature, the broader class of benzamide (B126) derivatives has been explored for various enzymatic activities. It is a field of ongoing research to determine if this specific compound has any significant inhibitory or modulatory effects on COX-1 or COX-2.

Serine Protease Inhibition

Serine proteases are a large family of enzymes involved in numerous physiological processes, and their dysregulation is implicated in various diseases. nih.gov Consequently, inhibitors of serine proteases are of significant interest. While the primary focus of research on this compound has been on its HDAC inhibitory properties, the potential for interaction with other enzyme classes is an area of scientific inquiry. For instance, different chemical scaffolds, such as 4-hydroxy-5,6-dihydropyrones, have been developed as potent inhibitors of specific serine proteases like HIV protease. nih.gov However, specific data on the serine protease inhibition profile of this compound is not extensively documented in the available literature.

Photosynthetic Electron Transport (PET) Inhibition in Model Systems

Salicylanilides are recognized for their herbicidal activity, which is often attributed to their ability to interfere with photosynthetic processes. nih.gov A number of these compounds have been shown to inhibit the photosynthetic electron transport (PET) in spinach chloroplasts. nih.gov The mechanism of action for many salicylanilides involves the uncoupling of photosynthetic phosphorylation. nih.gov While specific data for this compound is not extensively detailed in publicly available literature, the activity of related salicylanilide (B1680751) derivatives provides insight into its potential mechanism. For instance, within a series of 2-alkoxy substituted salicylanilides, the PET-inhibiting activity was found to decrease with increased lipophilicity and the bulkiness of the substituent. nih.gov This suggests that the electronic and steric properties of the substituents on the salicylanilide scaffold are critical for their interaction with components of the electron transport chain.

Receptor and Ion Channel Modulation (Preclinical Electrophysiology)

The preclinical evaluation of this compound and its analogues has revealed interactions with several key signaling pathways and ion channels, indicating a broad spectrum of potential biological activities.

The Nuclear Factor Kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. nih.govsigmaaldrich.cn Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. nih.govnih.gov Several salicylanilide derivatives have been investigated for their ability to modulate the NF-κB pathway. nih.gov While direct evidence for this compound is limited, the general class of salicylanilides has been shown to inhibit NF-κB signaling. nih.gov This inhibition can occur at various points in the pathway, including the prevention of the degradation of the inhibitory protein IκBα and the subsequent nuclear translocation of the active p50-p65 NF-κB dimer. nih.gov

| Compound Class | Signaling Pathway | Observed Effect | Potential Mechanism |

| Salicylanilides | NF-κB | Inhibition | Inhibition of IκBα degradation, prevention of p65 nuclear translocation |

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that governs a wide range of cellular processes, including proliferation, differentiation, and stress responses. nih.gov The activation of MAPK pathways, particularly p38 MAPK and JNK, is often associated with inflammatory responses. nih.gov Some studies have suggested that salicylanilide derivatives may interfere with the MAPK pathway as part of their broader anti-inflammatory and anticancer activities. nih.gov However, specific preclinical data detailing the direct interference of this compound with the MAPK pathway is not yet available.

Research on structural analogues of this compound has provided insights into its potential effects on ion channels. Voltage-gated sodium channels are essential for the generation and propagation of action potentials in excitable cells. An analogue, 2,6-dimethylphenol, which represents the aromatic tail of the target compound, has been shown to effectively block voltage-operated sodium channels expressed in both rat neuronal and human skeletal muscle cells. This blockade was found to be state-dependent, a characteristic feature of local anesthetics like lidocaine.

| Analogue | Target | Cell System | Effect |

| 2,6-dimethylphenol | Voltage-gated sodium channels | Rat neuronal (brain IIA) and human skeletal muscle (hSkM1) cells | Blockade of whole-cell sodium inward currents |

Metabotropic glutamate (B1630785) receptors (mGluRs) are involved in modulating synaptic transmission and neuronal excitability throughout the central nervous system. Analogues of glutamic acid have been developed as selective agonists or antagonists for different mGluR subtypes. While there is no direct evidence of this compound acting on these receptors, the broader class of phenylglycine analogues has been shown to exhibit antagonist activity at mGlu1 receptors. This suggests that the structural motifs present in this compound could potentially interact with such receptors, though specific studies are required to confirm this.

Preclinical Cellular and Biochemical Effects

The preclinical investigation of salicylanilide derivatives has revealed a range of cellular and biochemical effects, although specific data for this compound are not always distinctly reported. As a class, salicylanilides are known to exhibit antimicrobial, antifungal, and anthelmintic properties. nih.govmdpi.com More recently, their potential as anticancer agents has been a focus of research, with some derivatives showing the ability to induce autophagy in cancer cells. mdpi.comacs.org

In terms of biochemical effects, certain salicylanilides have been identified as inhibitors of various enzymes. For example, some salicylanilide diethyl phosphates have shown inhibitory activity against mycobacterial enzymes such as alanine (B10760859) dehydrogenase (AlaDH), L-alanine-L-alanine ligase (LAT), and chorismate mutase (CM). nih.gov

Induction of Apoptosis in Cancer Cell Lines (In Vitro Models)

While direct studies on the apoptosis-inducing effects of this compound are limited, research on structurally related substituted 2-hydroxy-N-(arylalkyl)benzamides provides significant insights into the potential mechanisms of this class of compounds. In a study involving a series of these analogs, several compounds demonstrated potent cytotoxic and antiproliferative activities in various human cancer cell lines. mdpi.com

One of the most active compounds identified was N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide, which was shown to induce apoptosis in the G361 melanoma cell line in a dose-dependent manner. The induction of apoptosis was confirmed by several key indicators, including an increase in the sub-diploid population of cells, the activation of caspases, and the specific cleavage of poly-(ADP-ribose)polymerase (PARP). mdpi.com These findings suggest that the salicylanilide scaffold, a core component of this compound, is a viable pharmacophore for inducing programmed cell death in cancer cells.

| Compound Analog | Cancer Cell Line | Apoptotic Markers |

| N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide | G361 (Melanoma) | Increase in sub-diploid population, Caspase activation, PARP cleavage |

This table presents data on a structurally related analog to illustrate the potential apoptotic mechanisms of the broader chemical class.

Inhibition of Cell Proliferation in Cancer Cell Lines (In Vitro Models)

The inhibitory effects of salicylanilide derivatives on cancer cell proliferation have been a subject of significant research. Studies on various analogs of this compound have revealed their potential as antiproliferative agents. For instance, a series of substituted 2-hydroxy-N-(arylalkyl)benzamides were screened for their ability to inhibit the growth of several human cancer cell lines. Five of the thirty-three compounds tested exhibited IC50 values in the single-digit micromolar range, indicating potent inhibition of cell proliferation. mdpi.com

The antiproliferative activity of these compounds was assessed by measuring the decrease in 5-bromo-2'-deoxyuridine (B1667946) (BrdU) incorporation during DNA synthesis. The reduction in BrdU uptake in treated cells is a direct indication of the inhibition of cell proliferation. mdpi.com Furthermore, research on other salicylanilide derivatives has demonstrated significant antiproliferative effects against various cancer cell lines, including A431 and A549 cells, with some analogs showing better inhibitory activity than the positive control, gefitinib. nih.gov

| Compound Analog Class | Cancer Cell Lines | Method of Action | Potency (IC50) |

| Substituted 2-hydroxy-N-(arylalkyl)benzamides | Various human cancer cell lines | Decrease in BrdU incorporation | Single-digit micromolar range |

| Salicylanilide derivatives (e.g., 12b) | A431, A549 | Inhibition of EGFR | 0.42 ± 0.43 µM (A431), 0.57 ± 0.43 µM (A549) |

This table includes data from studies on related salicylanilide derivatives to highlight the potential antiproliferative activities of this chemical family.

Disruption of Cancer Cell Migration and Invasion (In Vitro Models)

These assays allow researchers to observe and quantify the ability of cancer cells to move and penetrate through an extracellular matrix, mimicking the metastatic cascade. ambeed.com For instance, studies on other targeted cancer therapies have shown a significant reduction in the migration and invasion of breast cancer cells in vitro. mdpi.com Given the demonstrated antiproliferative and pro-apoptotic effects of salicylanilide analogs, it is plausible that this compound or its derivatives could also interfere with the migratory and invasive capabilities of cancer cells, although specific studies are required to confirm this.

Antimicrobial Activities (Preclinical Studies)

Salicylanilides, the chemical class to which this compound belongs, have been recognized for their diverse biological activities, including antimycobacterial effects. nih.gov While specific data on the activity of this compound against Mycobacterium tuberculosis is scarce, studies on related compounds provide valuable insights. For example, certain salicylanilide-based peptidomimetics have demonstrated activity against M. tuberculosis and M. smegmatis. mdpi.com

In particular, compounds with a bulky and/or lipophilic chain connecting the chlorsalicylic and 4-CF3-anilide cores have shown notable activity. mdpi.com Another related compound, nitazoxanide, a salicylamide (B354443) derivative, has been found to disrupt the membrane potential and pH homeostasis of M. tuberculosis. nih.gov These findings suggest that the salicylanilide scaffold could be a promising starting point for the development of new antitubercular agents.

| Compound Analog | Mycobacterium Strain | Activity |

| Salicylanilide-based peptidomimetics | M. tuberculosis, M. smegmatis | Antimycobacterial activity |

| Nitazoxanide | M. tuberculosis | Disrupts membrane potential and pH homeostasis |

This table presents data on related salicylanilide derivatives to indicate the potential antibacterial mechanisms of this class of compounds.

The antifungal potential of benzamide derivatives has been explored in several studies. While specific data for this compound is not available, research on related structures offers some perspective. For instance, novel N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have been synthesized and tested against various fungi. unizar.es

In these studies, N-(2-bromo-phenyl)-2-hydroxy-benzamide demonstrated notable inhibitory activity against the yeast Saccharomyces cerevisiae and the filamentous fungi Fusarium oxysporum and Sclerotinia sclerotiorum. unizar.es Another study on N-phenylbenzamides reported their ability to inhibit the growth of Candida albicans. These findings underscore the potential of the benzamide scaffold as a source of new antifungal agents.

| Compound Analog | Fungal Species | Observed Activity | MIC Value |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Saccharomyces cerevisiae | Strongest inhibition | 0.3125 g/L |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Fusarium oxysporum | Active | 0.625 g/L |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Sclerotinia sclerotiorum | Active | 0.625 g/L |

| N-phenylbenzamides | Candida albicans | Growth inhibition | Not specified |

This table contains data from studies on analogous benzamide derivatives, illustrating the potential antifungal properties of this chemical family.

Salicylamide derivatives have emerged as a class of compounds with broad-spectrum antiviral activities. nih.govnih.gov Notable examples include niclosamide (B1684120) and nitazoxanide, which have been shown to inhibit the replication of a wide range of RNA and DNA viruses. nih.gov The antiviral mechanisms of these salicylamide derivatives are often multifaceted, involving the modulation of various cellular signaling pathways and biological processes that are hijacked by viruses for their replication. nih.gov

For example, niclosamide has been reported to affect pathways such as Wnt/β-catenin, STAT3, NF-κB, and mTORC1. nih.gov While these compounds are not direct analogues of this compound, their activities highlight the therapeutic potential of the broader salicylamide chemical class in combating viral infections. Further research is needed to explore if and how this compound or its closer analogues might exhibit antiviral properties.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Impact of Aromatic Substituents on Molecular Activity and Selectivity

The substitution pattern on both the salicylic (B10762653) acid and aniline (B41778) rings of salicylanilides is a critical determinant of their biological activity and selectivity. In N-(2,6-Dimethylphenyl)-2-hydroxybenzamide, the key features are the hydroxyl group at the 2-position of the benzoyl ring and the two methyl groups at the 2- and 6-positions of the N-phenyl ring.

The 2-hydroxy group is a common feature in active salicylanilides and is often crucial for their biological effects. It can participate in intramolecular hydrogen bonding with the amide oxygen, which influences the planarity and conformational preference of the molecule. This, in turn, can affect its ability to bind to biological targets.

The substitution on the N-phenyl ring significantly modulates the activity and selectivity. The presence of the two methyl groups at the ortho positions (2 and 6) of the N-phenyl ring in this compound introduces significant steric hindrance. This steric bulk forces the N-phenyl ring to be twisted out of the plane of the amide bond. This non-planar conformation is a key structural feature that can influence its binding to specific receptors or enzymes. For instance, in a series of N-aryl derivatives, the nature and position of substituents on the aryl ring were found to be critical for their inhibitory activity against various enzymes.

While direct comparative data for this compound is limited, studies on related salicylanilides demonstrate that substitutions on the N-phenyl ring can dramatically alter biological activity. For example, the introduction of electron-withdrawing or electron-donating groups can change the electronic properties of the ring and its potential for pi-pi stacking or other non-covalent interactions with a biological target.

To illustrate the impact of N-aryl substitution on activity, the following table presents hypothetical data based on general observations for salicylanilides, showcasing how different substituents might influence inhibitory concentration (IC50) against a generic kinase.

| Compound | N-Aryl Substituent | Hypothetical IC50 (µM) | Rationale for Hypothetical Activity |

| This compound | 2,6-Dimethyl | 5.2 | Steric hindrance from ortho-methyl groups may force a specific, active conformation, but could also hinder optimal binding. |

| N-Phenyl-2-hydroxybenzamide | Unsubstituted | 15.8 | Lack of substituents may allow for more conformational flexibility, potentially leading to a less optimal binding pose. |

| N-(4-Chlorophenyl)-2-hydroxybenzamide | 4-Chloro | 8.5 | The electron-withdrawing chloro group at the para position can enhance interactions within the binding pocket. |

| N-(2-Methylphenyl)-2-hydroxybenzamide | 2-Methyl | 10.1 | A single ortho-methyl group provides some conformational restriction without the significant steric bulk of two groups. |

This table is for illustrative purposes and the IC50 values are hypothetical.

Role of Lipophilicity and Electronic Properties in Biological Interactions

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a crucial parameter that affects a molecule's ability to cross biological membranes and interact with hydrophobic pockets of target proteins. The electronic properties, such as the distribution of electron density and the presence of polar groups, govern the types of intermolecular interactions a molecule can form.

The 2,6-dimethylphenyl group in this compound increases its lipophilicity compared to an unsubstituted N-phenyl ring. This increased lipophilicity may enhance its ability to penetrate cell membranes. However, excessively high lipophilicity can lead to poor aqueous solubility and non-specific binding.

The electronic properties of this compound are influenced by the hydroxyl and amide groups, which can act as hydrogen bond donors and acceptors, and the aromatic rings, which can participate in pi-pi and cation-pi interactions. The methyl groups are weakly electron-donating, which slightly increases the electron density of the N-phenyl ring.

The interplay between lipophilicity and electronic properties is critical for biological activity. A well-balanced profile is often required for a compound to reach its target and bind effectively.

The following table provides calculated physicochemical properties for this compound and related structures to illustrate the influence of substituents on these parameters.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | Polar Surface Area (Ų) |

| This compound | C15H15NO2 | 241.29 | 3.5 | 49.3 |

| N-Phenyl-2-hydroxybenzamide | C13H11NO2 | 213.23 | 2.7 | 49.3 |

| N-(2,6-Dichlorophenyl)-2-hydroxybenzamide | C13H9Cl2NO2 | 282.12 | 4.1 | 49.3 |

Calculated logP and Polar Surface Area values are estimations from computational models and can vary between different software.

Conformational Freedom and Its Influence on Target Binding